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molecular formula C10H11Cl B1346334 5-(Chloromethyl)-2,3-dihydro-1h-indene CAS No. 18775-42-3

5-(Chloromethyl)-2,3-dihydro-1h-indene

Cat. No. B1346334
M. Wt: 166.65 g/mol
InChI Key: CVUZRMUCKVDRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04895860

Procedure details

A mixture of indan (50.0 g, 0.423 mol), paraformaldehyde (23.3 g), concentrated HCl (74 mL), 85% H3PO4 (33 mL), and acetic acid (54 mL) was heated at 95° C. for 6 hours. The mixture was cooled and diluted with ether (200 mL). The organic phase was separated and washed with H2O (2×200 mL), saturated aqueous NaHCO3 (200 mL), H2O (200 mL), dried (MgSO4), and concentrated. The crude product was distilled under high vacuum (0.8 mm) to give 35.2 g (50%) as a colorless oil, b.p. 89° C.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=C[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C=O.[ClH:12].OP(O)(O)=O.CCO[CH2:21][CH3:22]>C(O)(=O)C>[Cl:12][CH2:6][C:7]1[CH:8]=[C:9]2[C:4](=[CH:21][CH:22]=1)[CH2:3][CH2:2][CH2:1]2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
23.3 g
Type
reactant
Smiles
C=O
Name
Quantity
74 mL
Type
reactant
Smiles
Cl
Name
Quantity
33 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
54 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with H2O (2×200 mL), saturated aqueous NaHCO3 (200 mL), H2O (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled under high vacuum (0.8 mm)
CUSTOM
Type
CUSTOM
Details
to give 35.2 g (50%) as a colorless oil, b.p. 89° C.

Outcomes

Product
Name
Type
Smiles
ClCC=1C=C2CCCC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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